3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol
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Overview
Description
3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound with a molecular formula of C12H18O2 It is a derivative of phenylpropanol and features a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 3-methoxybenzaldehyde with isobutyraldehyde in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium borohydride. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation step, ensuring a high purity product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in ethanol.
Substitution: NaH in dimethyl sulfoxide (DMSO), KOtBu in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylpropanol derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, modulating biochemical pathways related to inflammation and oxidative stress . The methoxy group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-ol
- 3-(3-Hydroxyphenyl)-2,2-dimethylpropan-1-ol
- 3-(3-Methoxyphenyl)-2,2-dimethylpropan-2-ol
Uniqueness
3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the meta position enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-12(2,9-13)8-10-5-4-6-11(7-10)14-3/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
SLEIWVMHCWLPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)OC)CO |
Origin of Product |
United States |
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